molecular formula C9H13NO3S B4503708 2-methoxy-N,4-dimethylbenzenesulfonamide

2-methoxy-N,4-dimethylbenzenesulfonamide

Cat. No.: B4503708
M. Wt: 215.27 g/mol
InChI Key: XQFUCFBYBJBXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 215.06161445 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) elaborated on the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibits excellent photophysical and photochemical properties, including good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These characteristics make it a promising candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy. The remarkable potential of this compound underscores its application in therapeutic interventions targeting cancer cells with minimal side effects compared to conventional treatments (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antitumor Applications

Another significant application is in the realm of anticancer and antitumor activities. Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have progressed to clinical trials. These compounds disrupt tubulin polymerization and decrease the S phase fraction in various cancer cell lines, highlighting their potential as novel classes of antiproliferative agents. This research sheds light on the structural and gene expression changes associated with these compounds, offering insights into their mechanism of action and paving the way for the development of new cancer therapies (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Enzyme Inhibition and Alzheimer's Disease

Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating significant inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. One of the compounds showed acetylcholinesterase inhibitory activity comparable to Neostigmine methylsulfate, a standard drug. This suggests its potential as a lead structure for designing more potent inhibitors, providing a therapeutic approach for Alzheimer's disease and related neurodegenerative disorders (Abbasi, Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

Antibacterial Applications

Research by Abbasi et al. (2019) on the synthesis of benzenesulfonamides from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine demonstrated biofilm inhibitory action against Escherichia coli. Some compounds were identified as potent inhibitors of this bacterial strain, suggesting their utility as less cytotoxic therapeutic agents for bacterial infections (Abbasi, Fatima, Rehman, Siddiqui, Ali Shah, Shahid, & Fatima, 2019).

Molecular Interaction Studies

Karakaya et al. (2015) conducted a comprehensive study on the spectroscopic analysis and dimer interaction energies of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide. This research utilized theoretical and experimental approaches to explore interaction energies, hydrogen bonds, and π⋯π stacking interactions. Such studies are crucial for understanding the molecular interactions that govern the behavior of these compounds in various applications, including drug design and material science (Karakaya, Sert, Sreenivasa, Suchetan, & Çırak, 2015).

Properties

IUPAC Name

2-methoxy-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-7-4-5-9(8(6-7)13-3)14(11,12)10-2/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFUCFBYBJBXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N,4-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-N,4-dimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-methoxy-N,4-dimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-methoxy-N,4-dimethylbenzenesulfonamide
Reactant of Route 5
2-methoxy-N,4-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-methoxy-N,4-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.